
trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propanone Moiety: The propanone group can be introduced through aldol condensation or other carbonyl addition reactions.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Arten von Reaktionen
trans-1-(3-Methoxy-2-piperidinyl)-2-propanon-Hydrobromid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Natriummethoxid oder andere Nucleophile.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Verwendung als Zwischenprodukt in der organischen Synthese.
Medizin: Mögliche Verwendung bei der Entwicklung von Arzneimitteln, insbesondere solchen, die auf das zentrale Nervensystem abzielen.
Industrie: Verwendung bei der Herstellung von Feinchemikalien und anderen Spezialverbindungen.
5. Wirkmechanismus
Der Wirkmechanismus von trans-1-(3-Methoxy-2-piperidinyl)-2-propanon-Hydrobromid würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Mögliche Mechanismen umfassen:
Bindung an Rezeptoren: Wechselwirkung mit Neurotransmitterrezeptoren im Gehirn.
Enzyminhibition: Inhibition spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Signaltransduktion: Modulation von Signaltransduktionswegen.
Wirkmechanismus
The mechanism of action of trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Methoxy-2-piperidinyl)-2-propanon: Fehlt die Hydrobromidsalzform.
1-(3-Methoxy-2-piperidinyl)-2-butanon: Ähnliche Struktur mit einer Butanoneinheit anstelle von Propanon.
1-(3-Methoxy-2-piperidinyl)-2-pentanon: Ähnliche Struktur mit einer Pentanoneinheit.
Einzigartigkeit
trans-1-(3-Methoxy-2-piperidinyl)-2-propanon-Hydrobromid ist aufgrund seiner spezifischen Kombination funktioneller Gruppen und der Gegenwart des Hydrobromidsalzes einzigartig, das seine Löslichkeit, Stabilität und Reaktivität beeinflussen kann.
Eigenschaften
Molekularformel |
C9H18BrNO2 |
|---|---|
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
1-(3-methoxypiperidin-2-yl)propan-2-one;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
DVSQBUUDEVNABC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1C(CCCN1)OC.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


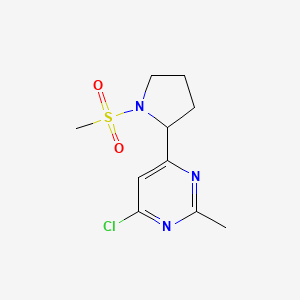

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)
![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
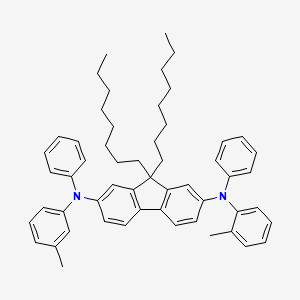
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
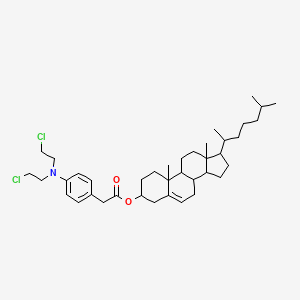
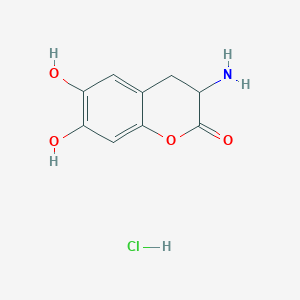
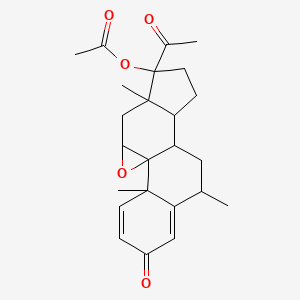
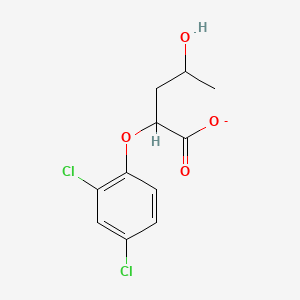
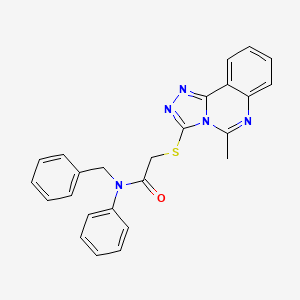
![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)

